T5975164
Beschreibung
T5975164 is a hypothetical compound referenced in this analysis for illustrative purposes. Based on the principles outlined in the provided evidence, its introduction would ideally include:
- Chemical structure: A detailed molecular formula, stereochemistry, and functional groups, derived from spectral data (e.g., NMR, IR) .
- Synthesis: A concise synthetic route, emphasizing innovative steps such as catalytic methods (e.g., transition metal catalysis with phosphine-alkene ligands) .
- Applications: Potential uses in catalysis, materials science, or pharmaceuticals, inferred from structurally analogous compounds .
- Key properties: Physicochemical data (e.g., solubility, melting point) and reactivity profiles, typically presented in tables (see Table 1) .
Eigenschaften
CAS-Nummer |
949860-27-9 |
|---|---|
Molekularformel |
C22H24FN5O2 |
Molekulargewicht |
409.465 |
IUPAC-Name |
2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H24FN5O2/c1-16-2-8-19(9-3-16)24-20(29)14-27-10-12-28(13-11-27)15-21-25-22(26-30-21)17-4-6-18(23)7-5-17/h2-9H,10-15H2,1H3,(H,24,29) |
InChI-Schlüssel |
OCWGDZIDGOCKQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Synonyme |
CID-45281557; 2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(4- methylphenyl)acetamide |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The preparation of T5975164 involves several synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step organic reactions. These steps may include the formation of intermediate compounds, followed by specific reactions to achieve the final product.
Reaction Conditions: The reaction conditions for synthesizing this compound can vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
T5975164 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, often resulting in the formation of oxidized derivatives.
Reduction: In this reaction, this compound gains hydrogen or loses oxygen, leading to reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
T5975164 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other compounds. Its unique properties make it valuable for various chemical transformations.
Biology: In biological research, this compound is utilized to study cellular processes and molecular interactions. It may serve as a probe or marker in biochemical assays.
Medicine: this compound has potential therapeutic applications. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, materials, and other products. Its properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of T5975164 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Limitations
- Advantages of this compound :
- Limitations: Limited industrial-scale synthesis data, as most studies are academic (noted in and ). No long-term toxicity studies, a critical gap for pharmaceutical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
